molecular formula C7H3ClN2O2S B2499717 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1785446-73-2

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B2499717
CAS No.: 1785446-73-2
M. Wt: 214.62
InChI Key: FGUQYJCNEOQXGW-UHFFFAOYSA-N
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Description

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. El-Hiti (2003) developed a convenient procedure for forming 2-substituted thiazolopyridines, which are prepared in reasonable yields. This method is more convenient than those involving the prior formation and isolation of the acid amide and cyclisation to give the desired product, proving general for a wide range of substituents (El‐Hiti, 2003). Additionally, Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including various heterocyclic structures, by a Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles followed by hydrolysis of the ester. These compounds underwent standard combinatorial transformations, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Volochnyuk et al., 2010).

Crystal Structure and Computational Study

Shen et al. (2012) conducted a synthesis, crystal structure, and computational study on pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. They characterized these compounds using NMR, IR spectroscopies, and HRMS analyses, and studied the molecular structure through X-ray diffraction compared to density-functional-theory (DFT) calculations. These studies provide insights into the structural and electronic properties of these compounds, which are essential for understanding their reactivity and potential applications in various fields (Shen et al., 2012).

Antimicrobial Activity

The research by El-Emary et al. (2005) highlights the antimicrobial potential of new thiazolopyridines containing the pyrazolyl moiety. They synthesized novel methylene derivatives and thiazolopyridine derivatives, which were tested for antimicrobial activities. This study indicates the potential application of these compounds in developing new antimicrobial agents, showcasing the relevance of this compound derivatives in pharmacological research (El-Emary et al., 2005).

Luminescence Properties

Shi et al. (2016) discussed the high fluorescence quantum yield of carbon dots, where organic fluorophores derived from thiazolopyridine carboxylic acids play a crucial role. Their systematic analyses indicate that these organic fluorophores are the primary sources of fluorescence in carbon dots, highlighting their importance in developing high-efficiency fluorescence materials for sensing, imaging, and lighting applications (Shi et al., 2016).

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUQYJCNEOQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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